4-Hydroxyhexenal
Overview
Description
4-Hydroxyhexenal is a reactive aldehyde derived from the peroxidation of docosahexaenoic acid, an omega-3 polyunsaturated fatty acid. It is a six-carbon compound with the chemical formula C6H10O2. This compound is known for its involvement in various biological processes and its potential impact on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyhexenal can be synthesized through the non-enzymatic oxidation of docosahexaenoic acid. This process involves the reaction of docosahexaenoic acid with oxygen free radicals, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the controlled oxidation of docosahexaenoic acid using specific catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyhexenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other reactive aldehydes and acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and other aldehydes.
Reduction: Formation of 4-hydroxyhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxyhexenal has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid peroxidation and its effects on biological systems.
Biology: It is studied for its role in cellular signaling and oxidative stress responses.
Medicine: Research focuses on its potential therapeutic effects and its involvement in diseases such as cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the development of antioxidants and other protective agents
Mechanism of Action
4-Hydroxyhexenal exerts its effects primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for the regulation of antioxidant genes and the cellular response to oxidative stress. This compound binds to the protein KEAP1, which inhibits Nrf2, leading to the activation of Nrf2 and the subsequent expression of antioxidant genes such as heme oxygenase-1 .
Comparison with Similar Compounds
4-Hydroxynonenal: A nine-carbon aldehyde derived from the peroxidation of arachidonic acid.
Malondialdehyde: A three-carbon dialdehyde formed from the peroxidation of polyunsaturated fatty acids
Uniqueness: 4-Hydroxyhexenal is unique due to its specific origin from docosahexaenoic acid and its potent activation of the Nrf2 pathway. This makes it particularly significant in studies related to omega-3 fatty acids and their health benefits .
Properties
IUPAC Name |
(E)-4-hydroxyhex-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUBIHWMKQZRB-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313524 | |
Record name | (E)-4-Hydroxy-2-hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17427-21-3, 17427-08-6, 109710-37-4 | |
Record name | (E)-4-Hydroxy-2-hexenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17427-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-hexenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexenal, 4-hydroxy-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyhexenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-Hydroxy-2-hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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